4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline
Description
4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline is a fluorinated quinoline derivative characterized by three distinct substituents: a chlorine atom at position 4, a fluorine atom at position 6, and a trifluoromethyl (-CF₃) group at position 7. This compound belongs to a class of halogenated quinolines known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The combination of electron-withdrawing groups (Cl, F, -CF₃) imparts unique electronic properties, influencing reactivity, solubility, and biological activity.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-fluoro-8-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF4N/c11-8-1-2-16-9-6(8)3-5(12)4-7(9)10(13,14)15/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYYKCNVQKBBGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common synthetic route includes the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Industrial production methods often leverage these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: Nucleophilic substitution of the fluorine atom is a common reaction, often using reagents such as sodium methoxide.
Oxidation and Reduction: These reactions can modify the quinoline ring, although specific conditions and reagents vary based on the desired product.
Cross-Coupling Reactions: These reactions are used to introduce various functional groups into the quinoline ring, enhancing its biological activity.
Major products formed from these reactions include derivatives with enhanced biological activities, such as antibacterial and antiviral properties .
Scientific Research Applications
4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes. By inhibiting these enzymes, the compound can disrupt essential biological processes in pathogens, leading to their death or inhibition . The exact pathways and molecular targets can vary depending on the specific application and organism being targeted.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The target compound’s activity and physicochemical properties are heavily influenced by substituent positions. Key analogs include:
Key Observations :
- Positional Effects : The fluorine at position 6 in the target compound likely enhances electronegativity compared to analogs with chlorine at position 6 (e.g., 6-Chloro-8-CF₃). This may improve metabolic stability or binding affinity in biological systems .
- Trifluoromethyl Group : The -CF₃ group at position 8 is a common feature in agrochemicals (e.g., ), where it enhances lipophilicity and resistance to enzymatic degradation .
Research Findings and Implications
- Structural Similarity: The target compound shares >90% similarity with 6-Chloro-8-CF₃ and 3,4-Dichloro-8-CF₃ quinolines, implying overlapping applications in drug discovery and agrochemistry .
- Unique Advantages : The fluorine at position 6 may confer improved metabolic stability compared to chlorine-substituted analogs, as seen in fluorinated pharmaceuticals .
Biological Activity
4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline is a fluorinated derivative of quinoline, a class of heterocyclic aromatic compounds. This compound is notable for its applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms enhances both the biological activity and chemical stability of the compound, making it a candidate for drug discovery and development.
Chemical Structure and Properties
The compound features a fused benzene and pyridine ring with chlorine and fluorine substituents, which influence its reactivity and interactions with biological targets. It falls under the category of organofluorine compounds, widely recognized for their metabolic stability and lipophilicity.
Key Physical Properties
- Molecular Formula : C10H5ClF4N
- Molecular Weight : 253.59 g/mol
- Appearance : Solid, typically crystalline
- Solubility : Varies based on solvent polarity
The mechanism of action of this compound involves interactions with various biological targets, including enzymes and receptors. Its structure allows for effective binding to these targets, which is critical for its biological activity.
Antibacterial Activity
Research indicates that derivatives of quinoline, including this compound, exhibit significant antibacterial properties. For instance, studies have shown that similar compounds can effectively inhibit strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | MRSA/VRE |
| Compound 6 | 0.75 | MRSA/VRE |
| Compound 7 | 1.5 | MRSA |
Note: MIC = Minimum Inhibitory Concentration
Antiparasitic Activity
Additionally, quinoline derivatives have been explored for their antiparasitic effects against Plasmodium falciparum, the causative agent of malaria. Compounds with similar structures have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains.
| Compound | IC50 (μg/mL) | Strain |
|---|---|---|
| This compound | TBD | FCR-3 |
| Compound 3 | 0.0049 | 3D7 |
| Compound 12 | 0.16 | FCR-3 |
Note: IC50 = Half maximal inhibitory concentration
Case Studies
-
In Vivo Efficacy Against C. difficile
A study conducted on mice infected with C. difficile demonstrated that treatment with a related compound resulted in significant improvements in survival rates and reduced symptoms of infection. Mice treated with the compound showed a marked decrease in diarrhea and an increase in survival compared to control groups. -
Molecular Docking Studies
Molecular docking studies have indicated that halogenated derivatives like this compound exhibit strong interactions with key proteins involved in bacterial virulence and parasitic survival, suggesting potential pathways for therapeutic intervention.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline, and how do reaction conditions influence yield and purity?
- Answer: Synthesis typically involves multi-step halogenation and fluorination reactions. For example, trifluoromethyl groups can be introduced via palladium-catalyzed cross-coupling or nucleophilic substitution under anhydrous conditions. Key parameters include temperature control (e.g., 80–120°C for fluorination) and catalyst selection (e.g., tetrakis-triphenylphosphine palladium for cyano group substitution) . Purification via column chromatography (e.g., SiO₂ with 30% EtOAc/hexane) is critical to isolate the compound >97% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Answer:
- X-ray crystallography resolves halogen/trifluoromethyl positioning and hydrogen-bonding interactions (e.g., N–H⋯N bonds at 2.68 Å in quinoline derivatives) .
- ¹⁹F NMR identifies fluorine environments (δ ≈ -60 to -80 ppm for CF₃ groups).
- HPLC-MS monitors purity and detects byproducts (e.g., brominated impurities in halogenation steps) .
Q. How can researchers assess the compound's stability under varying storage conditions?
- Answer: Conduct accelerated stability studies:
- Store samples at 4°C (short-term) vs. -20°C (long-term) in inert atmospheres.
- Monitor degradation via LC-MS every 30 days; trifluoromethyl groups may hydrolyze under high humidity .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data in enzyme inhibition assays involving this compound?
- Answer: Discrepancies often arise from assay conditions. Standardize protocols:
- Use recombinant enzymes (e.g., Comamonas testosteroni oxidoreductases) at fixed pH (7.4) and ionic strength .
- Validate results with orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays) .
Q. How can structural modifications at the 6-fluoro or 8-trifluoromethyl positions enhance target selectivity in cancer models?
- Answer:
- Replace 6-fluoro with bulkier groups (e.g., morpholine) to reduce off-target binding .
- Introduce electron-withdrawing substituents at the 8-position to modulate DNA intercalation (e.g., compare IC₅₀ values in PhIP-induced carcinogenesis models) .
Q. What mechanistic insights explain its catalytic degradation by bacterial enzymes, and how can this inform environmental toxicity studies?
- Answer: Comamonas testosteroni enzymes (e.g., 2-oxidoreductase) cleave the quinoline ring via hydroxylation. Track metabolites using ¹⁴C-labeled analogs and HPLC-UV. Note: Degradation efficiency drops >50% in aerobic vs. anaerobic conditions .
Q. How do DNA adduct formation profiles of this compound compare to other heterocyclic amines (e.g., PhIP or MeIQx) in vitro?
- Answer: Use ³²P-postlabeling assays:
- Adduct levels correlate with trifluoromethyl electrophilicity (e.g., 8-CF₃ increases adduct formation by 2–3× vs. 8-CH₃ in hepatic microsomes) .
- Compare mutagenicity in Ames tests with S9 metabolic activation .
Q. What computational methods predict interactions between this compound and G-protein-coupled receptors (GPCRs)?
- Answer:
- Perform molecular docking (e.g., AutoDock Vina) using GPCR homology models (e.g., A₃ adenosine receptor).
- Validate with mutagenesis (e.g., Ala scans at transmembrane domains) to identify critical residues .
Methodological Notes
- Toxicity Contradictions: Address variability in LD₅₀ data (e.g., rodent vs. zebrafish models) by standardizing exposure durations and using isoform-specific CYP450 inhibitors .
- Catalytic Applications: Optimize reaction conditions (e.g., Zn(CN)₂ in DMF at 100°C) to suppress byproducts in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
